C2 Ceramide-1-phosphate

Vue d'ensemble

Description

C2 Ceramide-1-phosphate is a bioactive sphingolipid that plays a significant role in various cellular processes. It is a derivative of ceramide, where a phosphate group is attached to the first carbon of the ceramide molecule. This compound is known for its involvement in cell signaling, inflammation, and cell survival mechanisms .

Mécanisme D'action

- Role : It has dual actions: promoting cell survival as an intracellular second messenger and stimulating cell migration as an extracellular receptor agonist .

- Intracellular Action : C1P promotes cell survival by inhibiting apoptosis. It blocks DNA fragmentation and the caspase-9/caspase-3 pathway, thus preventing programmed cell death .

- Extracellular Action : C1P stimulates cell migration through specific plasma membrane receptors coupled to Gi proteins .

- C1P is generated by phosphorylation of ceramide via ceramide kinase (CerK). It regulates cell proliferation and apoptosis .

- C1P is a potent pro-inflammatory agent, impacting inflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

N-acetylsphingosine 1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of sphingolipids, which are essential components of cell membranes . It is also involved in the aggregation and toxicity of metal-free and metal-treated amyloid-β, a pathological component in Alzheimer’s disease-affected brains .

Cellular Effects

N-acetylsphingosine 1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with both amyloid-β and metal ions, affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .

Molecular Mechanism

At the molecular level, N-acetylsphingosine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of interacting with both amyloid-β and metal ions, consequently affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .

Metabolic Pathways

N-acetylsphingosine 1-phosphate is involved in the metabolic pathways of sphingolipids It interacts with various enzymes or cofactors in these pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

C2 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor. The reaction conditions often require the presence of calcium ions (Ca²⁺) to activate the ceramide kinase enzyme .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of ceramide followed by its phosphorylation. The process is optimized to ensure high yield and purity of the final product. The ceramide is first synthesized through the condensation of serine and palmitoyl-CoA, followed by N-acylation and desaturation steps. The ceramide is then phosphorylated using ceramide kinase in the presence of ATP and Ca²⁺ .

Analyse Des Réactions Chimiques

Types of Reactions

C2 Ceramide-1-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ceramide-1-phosphate derivatives.

Reduction: Reduction reactions can convert ceramide-1-phosphate back to ceramide.

Substitution: Substitution reactions can modify the phosphate group or the fatty acid chain of the ceramide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized ceramide-1-phosphate derivatives.

Reduction: Ceramide.

Substitution: Modified ceramide-1-phosphate with different fatty acid chains or phosphate groups.

Applications De Recherche Scientifique

Cellular Signaling and Proliferation

C1P is generated through the phosphorylation of ceramide by ceramide kinase. It has been shown to have opposing effects to ceramide, promoting cell proliferation and survival. C1P acts as a mitogenic agent and is involved in the regulation of key signaling pathways:

- Cell Proliferation : C1P has been implicated in promoting cell cycle progression and inhibiting apoptosis. Studies indicate that it stimulates macrophage chemotaxis and enhances cell survival during inflammatory responses .

- Inflammatory Responses : C1P serves as a mediator in inflammation by activating cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid and prostaglandins . This indicates its significant role in modulating immune responses.

Role in Inflammation

C1P's involvement in inflammatory processes has garnered attention for its potential therapeutic applications:

- Pro-inflammatory Agent : Research has shown that C1P can stimulate various inflammatory pathways, suggesting its utility in understanding and potentially treating inflammatory diseases .

- Therapeutic Target : Given its role in inflammation, C1P may serve as a target for drug development aimed at controlling inflammatory diseases such as arthritis or asthma.

Reproductive Biology

Recent studies have highlighted the importance of C1P in reproductive processes:

- Sperm Acrosomal Exocytosis : C1P has been demonstrated to induce acrosomal exocytosis in human sperm, which is crucial for fertilization. It activates calcium influx through specific channels, facilitating the acrosome reaction necessary for sperm to penetrate the egg .

- Calcium Regulation : The action of C1P on intracellular calcium levels is essential for reproductive success, indicating its potential role in fertility treatments .

Therapeutic Implications

The therapeutic applications of C1P are being actively researched:

- Cancer Therapy : Due to its regulatory effects on cell proliferation and apoptosis, C1P may have implications in cancer treatment strategies. Its ability to modulate cellular responses could be harnessed to develop therapies targeting specific cancer types .

- Neurodegenerative Diseases : Given its role in cell survival, there is potential for C1P to be explored as a neuroprotective agent in diseases like Alzheimer's and Parkinson's .

Data Table: Summary of C1P Applications

Case Study 1: C1P in Inflammation

A study demonstrated that C1P enhances macrophage migration and activation during inflammatory responses, indicating its potential as a therapeutic target for inflammatory diseases.

Case Study 2: C1P and Sperm Function

Research on human sperm revealed that C1P is critical for inducing acrosomal exocytosis, highlighting its importance in reproductive biology.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ceramide: A precursor of ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.

Sphingosine-1-phosphate: Another bioactive sphingolipid with roles in cell migration and survival.

Phosphatidic Acid: A phospholipid involved in membrane biogenesis and signaling.

Uniqueness

C2 Ceramide-1-phosphate is unique due to its dual role in promoting cell survival and modulating inflammatory responses. Unlike ceramide, which induces apoptosis, this compound has prosurvival properties. Additionally, it has a specific interaction with cytosolic phospholipase A2, distinguishing it from other sphingolipids .

Activité Biologique

C2 Ceramide-1-phosphate (C1P) is a sphingolipid that has garnered significant attention due to its diverse biological activities, particularly in cell signaling, inflammation, and apoptosis. This article delves into the mechanisms of action, physiological roles, and implications of C1P in health and disease, supported by research findings and case studies.

Overview of this compound

This compound is synthesized from ceramide through the action of ceramide kinase (CERK), the only known enzyme responsible for this conversion in mammals. The production of C1P has been linked to various cellular processes, including cell proliferation, migration, and inflammatory responses.

C1P exerts its effects through multiple pathways:

-

Cell Proliferation and Survival :

- C1P promotes DNA synthesis and cell division, acting as a mitogenic factor. Initial studies demonstrated that it could induce DNA synthesis in various cell types, including macrophages and leukemia cells .

- It activates the phosphatidylinositol 3-kinase (PI3-K) pathway, which is crucial for cell survival. This activation leads to the phosphorylation of protein kinase B (PKB), enhancing the activity of transcription factors such as NF-κB, which are involved in anti-apoptotic signaling .

-

Inflammatory Responses :

- C1P is implicated in macrophage migration and chemotaxis, suggesting its role as a pro-inflammatory mediator. It stimulates cytosolic phospholipase A2 (cPLA2α), leading to the release of arachidonic acid and subsequent production of inflammatory mediators .

- Studies have shown that C1P can enhance the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) through its signaling pathways .

-

Anti-Apoptotic Effects :

- C1P has been identified as an anti-apoptotic lipid that inhibits programmed cell death by blocking the activation of caspases and preventing DNA fragmentation during stress conditions . This effect is mediated by its ability to inhibit acid sphingomyelinase (A-SMase), which is responsible for ceramide generation from sphingomyelin.

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have focused on the role of C1P in specific diseases:

- Cancer : Research indicates that elevated levels of C1P are associated with tumor growth and metastasis. For instance, a study demonstrated that C1P promotes survival signals in cancer cells by activating PI3-K/AKT pathways, which are often dysregulated in tumors .

- Neurodegenerative Diseases : In models of neurodegeneration, C1P has been shown to protect neurons from apoptosis induced by oxidative stress. Its anti-apoptotic properties may offer therapeutic potential in conditions like Alzheimer's disease .

Propriétés

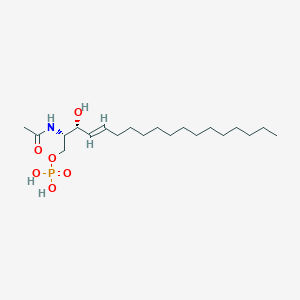

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZKJVGDYNEAW-QUDYQQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?

A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.